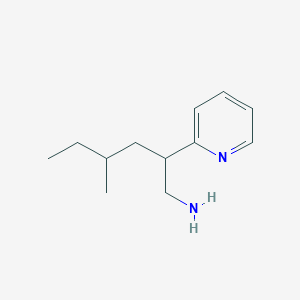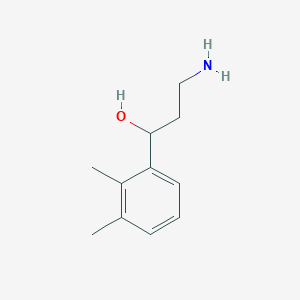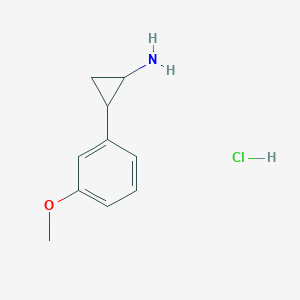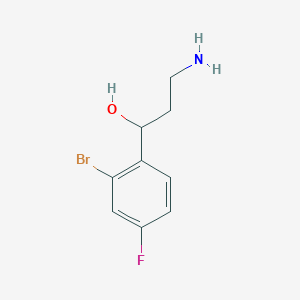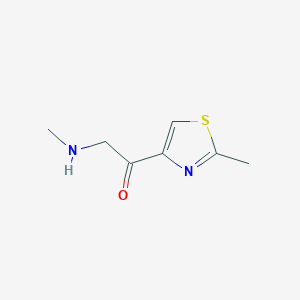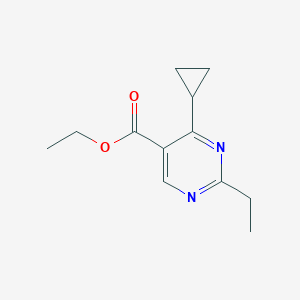
N'-Aminopropanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Aminopropanimidamide hydrochloride is a chemical compound with the molecular formula C₃H₁₀ClN₃ and a molecular weight of 123.58 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Aminopropanimidamide hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of propionitrile with ammonia and hydrogen chloride to form the desired product . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of N’-Aminopropanimidamide hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving higher yields and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N’-Aminopropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N’-Aminopropanimidamide hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of N’-Aminopropanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming bonds with electrophilic centers in other molecules . The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N’-Aminopropanimidamide hydrochloride include:
- Propionamidine hydrochloride
- Guanidine hydrochloride
- Aminoguanidine hydrochloride
Uniqueness
N’-Aminopropanimidamide hydrochloride is unique due to its specific structure and reactivity, which make it suitable for particular applications in research and industry. Its ability to undergo various chemical reactions and form stable products distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C3H10ClN3 |
|---|---|
Peso molecular |
123.58 g/mol |
Nombre IUPAC |
N'-aminopropanimidamide;hydrochloride |
InChI |
InChI=1S/C3H9N3.ClH/c1-2-3(4)6-5;/h2,5H2,1H3,(H2,4,6);1H |
Clave InChI |
XBKRWHIDIHGJQQ-UHFFFAOYSA-N |
SMILES isomérico |
CC/C(=N/N)/N.Cl |
SMILES canónico |
CCC(=NN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







